Enhanced Acidity vs. Non-Nitrated 1-Naphthoic Acid
The presence of the electron-withdrawing nitro group at the 5-position significantly increases the acidity of the carboxylic acid group compared to the unsubstituted parent compound. This is quantitatively demonstrated by a lower predicted pKa value . In contrast, 1-naphthoic acid, lacking the nitro group, has a reported pKa of 3.7 at 25°C . This increased acidity can be exploited for more efficient extraction and purification during synthesis.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 2.61 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1-Naphthoic acid; pKa = 3.7 (at 25°C) |
| Quantified Difference | ΔpKa ≈ 1.1 (Target compound is more acidic) |
| Conditions | Target compound pKa is a predicted value; Comparator pKa is an experimental value measured at 25°C. |
Why This Matters
A lower pKa means the compound is more easily deprotonated, allowing for selective manipulation in aqueous workups or under mildly basic conditions, which can simplify purification and improve yield.
